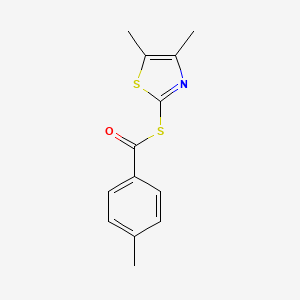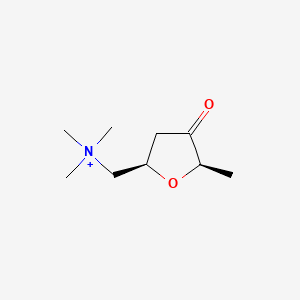![molecular formula C26H50O2 B14479142 2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane CAS No. 65848-34-2](/img/structure/B14479142.png)
2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane is a chemical compound known for its unique structure and properties It is an epoxide, which means it contains a three-membered ring consisting of an oxygen atom and two carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane typically involves the reaction of tricos-22-en-1-ol with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under mild conditions to avoid over-oxidation and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of immobilized catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.
化学反応の分析
Types of Reactions
2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide ring.
Substituted Epoxides: Produced through nucleophilic substitution reactions.
科学的研究の応用
2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive epoxide group.
作用機序
The mechanism of action of 2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane involves the reactivity of its epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is the basis for its use in organic synthesis and its potential biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants it encounters.
類似化合物との比較
2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane can be compared with other epoxides and similar compounds:
Oxirane (Ethylene Oxide): A simpler epoxide with a wide range of industrial applications, including as a sterilizing agent and in the production of ethylene glycol.
Propylene Oxide: Another simple epoxide used in the production of polyurethanes and as a fumigant.
Epichlorohydrin: An epoxide used in the production of epoxy resins and as a precursor for various chemicals.
The uniqueness of this compound lies in its long alkyl chain, which imparts distinct physical and chemical properties compared to simpler epoxides.
特性
CAS番号 |
65848-34-2 |
|---|---|
分子式 |
C26H50O2 |
分子量 |
394.7 g/mol |
IUPAC名 |
2-(tricos-22-enoxymethyl)oxirane |
InChI |
InChI=1S/C26H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-24-26-25-28-26/h2,26H,1,3-25H2 |
InChIキー |
XKRHNNXQEHXLOD-UHFFFAOYSA-N |
正規SMILES |
C=CCCCCCCCCCCCCCCCCCCCCCOCC1CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


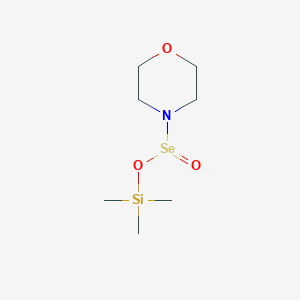

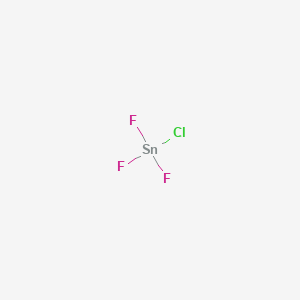
![2-(4-Nitrophenyl)benzo[H]chromen-4-one](/img/structure/B14479081.png)

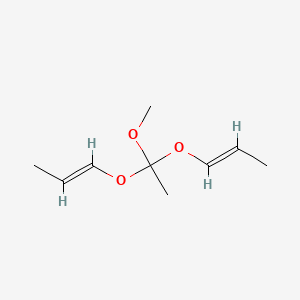


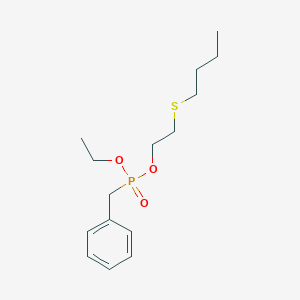
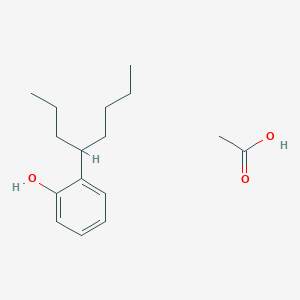
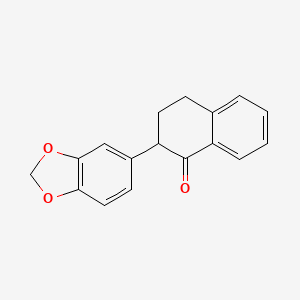
![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide](/img/structure/B14479122.png)
